2-Methoxy-5-nitrobenzotrifluoride
Overview
Description
2-Methoxy-5-nitrobenzotrifluoride is a chemical compound with the formula C8H6F3NO3 . It is also known by other names such as 5-Nitro-2-methoxybenzotrifluoride, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene, 4-nitro-2-(trifluoromethyl)anisole . It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Synthesis Analysis
While specific synthesis methods for 2-Methoxy-5-nitrobenzotrifluoride were not found in the search results, it is mentioned that it is used as an intermediate for organic synthesis . More detailed information about its synthesis might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-nitrobenzotrifluoride consists of a benzene ring with a methoxy group (OCH3) and a nitro group (NO2) attached to it. Additionally, a trifluoromethyl group (CF3) is also attached to the benzene ring . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2-Methoxy-5-nitrobenzotrifluoride is a white to light yellow crystal powder . It has a molecular weight of 221.1333 . Its melting point is 79-81 °C and its predicted boiling point is 267.2±40.0 °C . The predicted density is 1.392±0.06 g/cm3 .Scientific Research Applications
CH3OC6H3(NO2)CF3 CH_3OC_6H_3(NO_2)CF_3 CH3OC6H3(NO2)CF3
), focusing on unique applications across various fields of research:Fluorine Chemistry
As a fluorinated compound, 2-Methoxy-5-nitrobenzotrifluoride is important in the field of fluorine chemistry. It is used to explore the reactivity of C-F bonds and develop new methodologies for the synthesis of fluorinated analogs of pharmaceuticals and agrochemicals.
Each application leverages the unique chemical properties of 2-Methoxy-5-nitrobenzotrifluoride , demonstrating its versatility and importance in scientific research .
Safety and Hazards
When handling 2-Methoxy-5-nitrobenzotrifluoride, personal protective equipment and face protection should be worn . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .
properties
IUPAC Name |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFADEJSZXEVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215712 | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitrobenzotrifluoride | |
CAS RN |
654-76-2 | |
Record name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 654-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2-(trifluoromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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